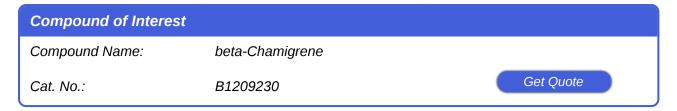


# An In-depth Technical Guide to the Stereoisomers and Enantiomers of β-Chamigrene

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

β-Chamigrene, a bicyclic sesquiterpene, is a fascinating natural product with a characteristic spiro[5.5]undecane skeleton. It exists as a pair of enantiomers, (+)- $\beta$ -chamigrene and (-)- $\beta$ -chamigrene, which can exhibit distinct biological activities. The naturally occurring and most common stereoisomer is (-)- $\beta$ -chamigrene, which possesses the (6R) absolute configuration.[1] This guide provides a comprehensive overview of the stereochemistry of  $\beta$ -chamigrene, including its synthesis, separation, characterization, and biological evaluation, with a focus on providing practical data and protocols for researchers in the field.

### **Stereochemistry and Physicochemical Properties**

The core of  $\beta$ -chamigrene's structure is the spirocyclic system, which gives rise to its chirality. The two enantiomers are non-superimposable mirror images of each other.

Table 1: Physicochemical Properties of β-Chamigrene Enantiomers



Property	(+)-β-Chamigrene	(-)-β-Chamigrene	Racemic β- Chamigrene
IUPAC Name	(6S)-3,7,7-trimethyl- 11- methylidenespiro[5.5] undec-2-ene	(6R)-3,7,7-trimethyl- 11- methylidenespiro[5.5] undec-2-ene	(±)-3,7,7-trimethyl-11- methylidenespiro[5.5] undec-2-ene
CAS Number	Not available 18431-82-8[1]		18431-82-8 (unspecified)[2]
Molecular Formula	C15H24	C15H24	C15H24
Molecular Weight	204.35 g/mol	204.35 g/mol	204.35 g/mol
Optical Rotation ([α]D)	Data not available	Data not available	0°
Refractive Index (n <sup>20</sup> /D)	Not available		1.511[3]
Boiling Point	Not available	Not available	273.00 to 274.00 °C @ 760.00 mm Hg[3]

Note: Specific optical rotation values for the pure enantiomers are not readily available in the reviewed literature. The absolute configuration of a precursor to (+)- $\beta$ -chamigrene was determined by comparing the specific rotation of the final natural products, but the explicit value for (+)- $\beta$ -chamigrene was not stated.[4]

### **Spectroscopic Data**

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While detailed comparative data for the individual enantiomers is scarce, the following table summarizes the key  $^1$ H and  $^1$ C NMR chemical shifts for racemic  $\beta$ -chamigrene.

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for Racemic β-Chamigrene in CDCl<sub>3</sub>



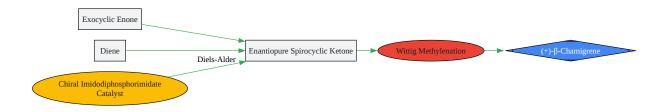
<sup>1</sup> H NMR (400 MHz)	<sup>13</sup> C NMR (100 MHz)
Chemical Shift (δ, ppm)	Chemical Shift (δ, ppm)
5.32 (br d, 1H)	149.06
4.89 (br s, 1H)	132.73
4.54 (br s, 1H)	120.01
2.25 (td, 1H)	110.52
2.20 - 1.90 (m, 4H)	44.76
1.85 - 1.65 (m, 4H)	37.27
1.59 (br s, 3H)	37.02
1.55 - 1.45 (m, 1H)	32.23
1.35 - 1.25 (m, 1H)	29.72
1.15 (dm, 1H)	28.99
0.89 (s, 3H)	27.92
0.84 (s, 3H)	25.99
25.03	
23.84	_
23.06	

Data obtained from the synthesis of racemic β-chamigrene.[5]

# Experimental Protocols Enantioselective Synthesis of (+)-β-Chamigrene

A catalytic asymmetric Diels-Alder reaction provides a route to enantiopure (+)- $\beta$ -chamigrene. [4] The key step involves the reaction of an exocyclic enone with a diene, controlled by a chiral imidodiphosphorimidate catalyst. The resulting spirocyclic ketone is then converted to (+)- $\beta$ -chamigrene via a Wittig methylenation.





Click to download full resolution via product page

Caption: Enantioselective synthesis of (+)- $\beta$ -chamigrene.

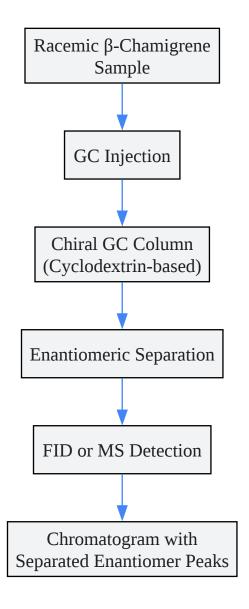
#### Chiral Separation of β-Chamigrene Enantiomers

The separation of  $\beta$ -chamigrene enantiomers can be achieved using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

This protocol provides a general guideline for the separation of  $\beta$ -chamigrene enantiomers using a cyclodextrin-based chiral stationary phase.

- Column: A chiral capillary column, such as one with a permethylated β-cyclodextrin stationary phase (e.g., Rt-βDEXsm, CHIRALDEX B-DM), is recommended.[6][7]
- Carrier Gas: Helium or Hydrogen.
- Injector Temperature: 250 °C.
- Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- Oven Program: Start at a low temperature (e.g., 60-80 °C) and ramp up slowly (e.g., 2-5 °C/min) to a final temperature of around 200-220 °C. The optimal temperature program will need to be determined empirically.
- Sample Preparation: Dissolve the racemic β-chamigrene in a suitable solvent (e.g., hexane, dichloromethane) at a concentration of approximately 1 mg/mL.





Click to download full resolution via product page

Caption: Workflow for chiral GC separation of  $\beta$ -chamigrene.

A general approach for chiral HPLC method development for  $\beta$ -chamigrene enantiomers is outlined below.

- Column: Screen various chiral stationary phases (CSPs). Polysaccharide-based columns, such as Chiralcel OD-H or Chiralpak AD, are often a good starting point for a wide range of compounds.[8]
- Mobile Phase:



- Normal Phase: A mixture of hexane/isopropanol or hexane/ethanol is commonly used. The
  ratio can be adjusted to optimize separation. For basic compounds, a small amount of an
  amine additive (e.g., diethylamine) may be beneficial.
- Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) can be used with appropriate reversedphase chiral columns.
- Flow Rate: Typically 0.5 1.0 mL/min for analytical columns.
- Detection: UV detector, typically at a wavelength where the compound has some absorbance (e.g., around 210-230 nm for non-aromatic terpenes).
- Method Development Strategy: Start with a standard mobile phase composition (e.g., 90:10 hexane:isopropanol) and screen different chiral columns. Once a column shows some separation, optimize the mobile phase composition and temperature to improve resolution.

## **Biological Activity**

While comprehensive comparative studies on the biological activities of individual  $\beta$ -chamigrene enantiomers are limited, the chamigrene class of compounds has demonstrated notable cytotoxic and antimicrobial properties.

Table 3: Reported Biological Activities of Chamigrene-Type Sesquiterpenoids



Compound/Ext ract	Activity	Cell Line/Organism	IC50 / MIC	Reference
β-Chamigrane- type sesquiterpenoids	Cytotoxicity	HeLa (cervical carcinoma)	≤ 1.0 μg/mL	[9]
MCF-7 (breast carcinoma)	≤ 1.0 μg/mL	[9]		
P-388 (murine lymphocytic leukemia)	≤ 1.0 μg/mL	[9]	_	
β-Chamigrene	Antibacterial Activity	Not specified	Not specified	[10]

Note: The specific enantiomers of the  $\beta$ -chamigrane-type sesquiterpenoids tested were not specified in the cited source.

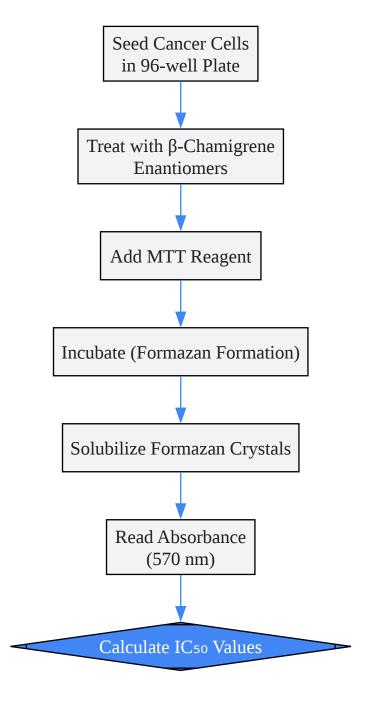
# Experimental Protocol for Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of the β-chamigrene enantiomers (or racemic mixture) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.



- Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value (the concentration of the compound that inhibits cell growth by 50%).



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. beta-Chamigrene | C15H24 | CID 442353 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta-cell apoptosis: stimuli and signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Racemic β-Chamigrene, a Spiro[5.5]undecane Sesquiterpene PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Stereoisomers and Enantiomers of β-Chamigrene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209230#beta-chamigrene-stereoisomers-and-enantiomers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com